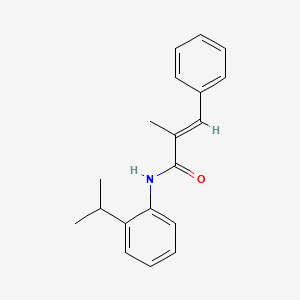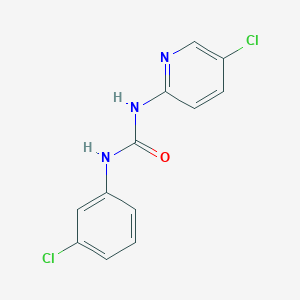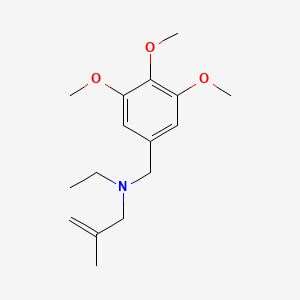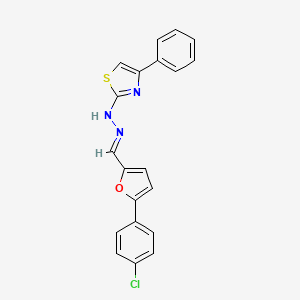
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide, also known as IPMPA, is a synthetic compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique chemical and biological properties. IPMPA is a potent inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Mécanisme D'action
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide acts as a competitive inhibitor of the TRPV1 ion channel by binding to the channel's pore region. This prevents the influx of calcium ions, which are involved in the perception of pain and temperature. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.4 μM.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of colitis. In addition, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a highly selective inhibitor of the TRPV1 ion channel, which allows for the specific targeting of this ion channel in biological systems. It also has a high affinity for the TRPV1 ion channel, which allows for the use of low concentrations of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in experiments. However, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is a synthetic compound, which may limit its use in certain biological systems. It also has a short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. One direction is the development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with improved pharmacokinetic properties. Another direction is the investigation of the role of the TRPV1 ion channel in other pathological conditions such as diabetes and cardiovascular disease. In addition, the use of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in combination with other therapies for the treatment of cancer and chronic pain should be explored. Finally, the development of new methods for the delivery of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide to specific tissues and organs should be investigated.
Conclusion
In conclusion, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. It has several biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammation, and cancer. The development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide and the investigation of its role in other pathological conditions should be a focus of future research.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a multi-step process that involves the reaction of 2-isopropylphenylboronic acid with 2-methyl-3-phenylacryloyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. This synthesis method has been optimized to produce high yields of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with high purity.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and its dysregulation is associated with various pathological conditions such as chronic pain, inflammation, and cancer. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-19(21)15(3)13-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMUPFUHZKMOP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)

![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)



![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)